Matrix Effect Compensation: Cefepime-d3 Sulfate vs. Uncorrected Cefepime Quantification in Human Whole Blood
In a validated LC-MS/MS assay using volumetric absorptive microsampling (VAMS) of human whole blood, the matrix effect for cefepime was measured between 89.5% and 96.7% (indicating moderate ion suppression) without IS correction. The use of Cefepime-d3 Sulfate as the internal standard corrects for this variability, enabling intra- and inter-day accuracy ranges of 95.4–113% and precision (CV) <15% across the calibration range [1].
| Evidence Dimension | Matrix effect on quantification accuracy |
|---|---|
| Target Compound Data | Accuracy: 95.4–113%; Precision: CV <15% (with Cefepime-d3 IS) |
| Comparator Or Baseline | Matrix effect without IS correction: 89.5–96.7% ion suppression |
| Quantified Difference | IS correction restores accuracy to within ±13% of nominal values and maintains CV <15% |
| Conditions | Human whole blood; VAMS extraction; LC-MS/MS detection; calibration range 0.1–100 μg/mL |
Why This Matters
Without deuterated IS correction, ion suppression introduces concentration-dependent bias that can misclassify therapeutic drug levels, directly impacting clinical dose-adjustment decisions.
- [1] Moorthy GS, et al. Development and validation of a volumetric absorptive microsampling-liquid chromatography mass spectrometry method for the analysis of cefepime in human whole blood: Application to pediatric pharmacokinetic study. J Pharm Biomed Anal. 2020;179:113002. View Source
